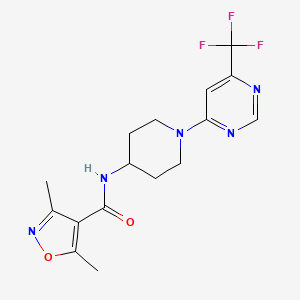
3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dimethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen.
- Pyrimidine moiety : A six-membered ring with nitrogen atoms that contribute to its biological properties.
- Piperidine group : A saturated six-membered ring that enhances solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit notable anticancer activities. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .
The proposed mechanisms underlying the anticancer activity of this compound include:
- Induction of Apoptosis : Studies suggest that treatment with the compound leads to increased expression of pro-apoptotic factors such as p53 and caspase activation, promoting programmed cell death in cancer cells .
- Cell Cycle Arrest : Analysis indicates that the compound may induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
Selectivity and Toxicity
Pharmacological evaluations suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in tumor-bearing animal models. The compound demonstrated significant tumor growth inhibition compared to control groups, warranting further investigation into its pharmacokinetics and long-term effects .
Propiedades
IUPAC Name |
3,5-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-14(10(2)26-23-9)15(25)22-11-3-5-24(6-4-11)13-7-12(16(17,18)19)20-8-21-13/h7-8,11H,3-6H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKPFSOERIOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













